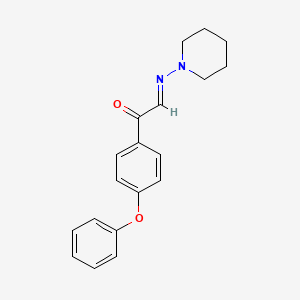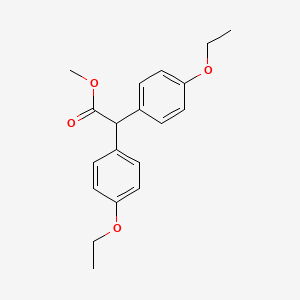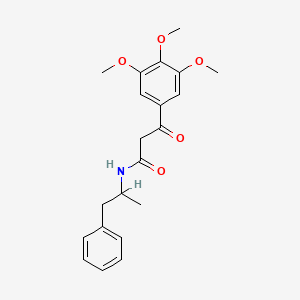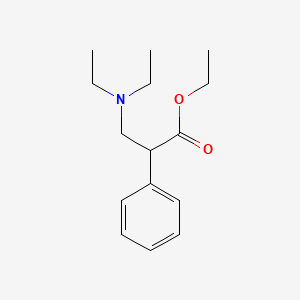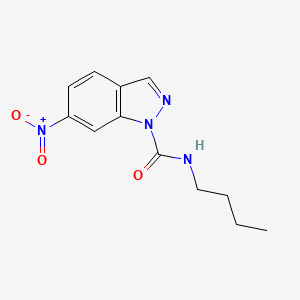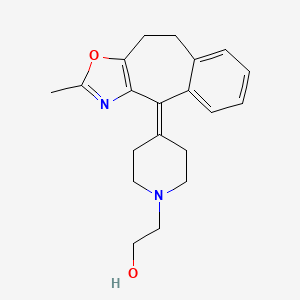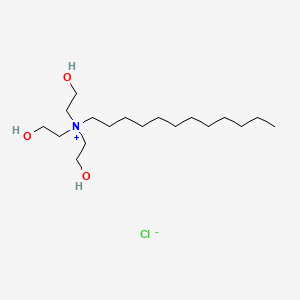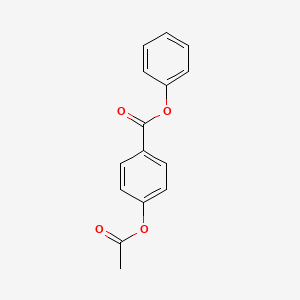
1,1,3-Trimethylsilolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trimethylsilolane is an organosilicon compound that belongs to the family of silanes. It is characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
準備方法
1,1,3-Trimethylsilolane can be synthesized through the hydrolysis of chlorodimethylsilane. This process involves the careful addition of water to chlorodimethylsilane, resulting in the formation of this compound and the liberation of hydrogen chloride. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure efficient conversion.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product.
化学反応の分析
1,1,3-Trimethylsilolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of silanols or siloxanes.
Reduction: this compound can act as a reducing agent in the presence of catalysts such as platinum or palladium. This reaction is often used to reduce organic functional groups, such as carbonyl compounds, to their corresponding alcohols.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. For example, it can react with chlorine to form chlorosilanes.
Common reagents and conditions used in these reactions include the use of solvents such as toluene or hexane, and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.
科学的研究の応用
1,1,3-Trimethylsilolane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is also employed in the production of polymers and resins.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and reactivity.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. The compound’s reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 1,1,3-Trimethylsilolane involves its ability to form stable bonds with organic and inorganic molecules. The silicon atoms in the compound can interact with various functional groups, leading to the formation of new chemical bonds. This reactivity is often facilitated by the presence of catalysts, which enhance the rate and selectivity of the reactions.
The molecular targets and pathways involved in the compound’s action include the interaction with carbonyl groups, halogens, and other nucleophiles. These interactions result in the formation of new compounds with desired properties and functionalities.
類似化合物との比較
1,1,3-Trimethylsilolane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound is also a silane and is known for its use as a reducing agent in organic synthesis. It has similar reactivity but differs in its molecular structure and specific applications.
Trimethylsilyl chloride: This compound is used as a reagent in the protection of hydroxyl groups in organic synthesis. It has a different reactivity profile compared to this compound.
Hexamethyldisiloxane: This compound is used as a solvent and a reagent in various chemical reactions. It has a higher molecular weight and different physical properties compared to this compound.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
17936-93-5 |
|---|---|
分子式 |
C7H16Si |
分子量 |
128.29 g/mol |
IUPAC名 |
1,1,3-trimethylsilolane |
InChI |
InChI=1S/C7H16Si/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 |
InChIキー |
LHLSVNMUDNLVFS-UHFFFAOYSA-N |
正規SMILES |
CC1CC[Si](C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


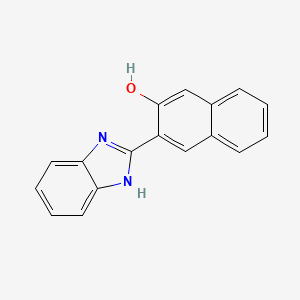

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
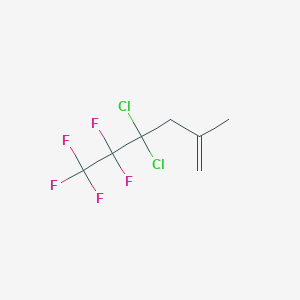
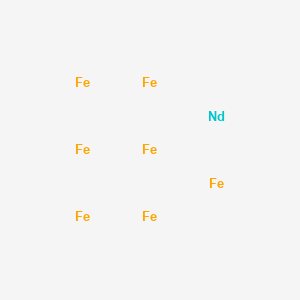
![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
